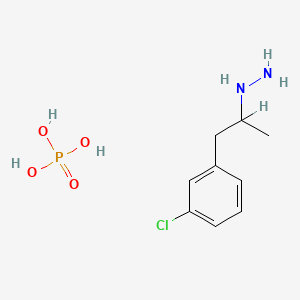
1-(3-Chlorophenyl)-2-hydrazinopropane phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid is a chemical compound with the molecular formula C9H16ClN2O4P and a molecular weight of 282.661 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group and a hydrazine moiety, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid typically involves the reaction of 3-chlorobenzaldehyde with isopropylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and various substituted chlorophenyl derivatives .
Applications De Recherche Scientifique
1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-chlorophenyl)-2-hydrazinopropane phosphate
- Propane,1-(3-chlorophenyl)-2-hydrazino-,phosphate
- [1-(3-chlorophenyl)propan-2-yl]hydrazine phosphate (1:1)
Uniqueness
1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid is unique due to its combination of a chlorophenyl group and a hydrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
16602-98-5 |
|---|---|
Formule moléculaire |
C9H16ClN2O4P |
Poids moléculaire |
282.66 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)propan-2-ylhydrazine;phosphoric acid |
InChI |
InChI=1S/C9H13ClN2.H3O4P/c1-7(12-11)5-8-3-2-4-9(10)6-8;1-5(2,3)4/h2-4,6-7,12H,5,11H2,1H3;(H3,1,2,3,4) |
Clé InChI |
UYJWPXZDFXBOMH-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=CC=C1)Cl)NN.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















